molecular formula C21H23N3 B13122822 N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine

N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine

Cat. No.: B13122822
M. Wt: 317.4 g/mol
InChI Key: URKBHMMSYNFRHW-UHFFFAOYSA-N
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Description

N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with diphenyl groups and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine typically involves multi-step organic reactions. One common method involves the reaction of 5,6-diphenylpyridin-3-amine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The pathways involved include inhibition of kinase activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(5,6-Diphenylpyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both pyridine and ethane-1,2-diamine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H23N3

Molecular Weight

317.4 g/mol

IUPAC Name

N'-(5,6-diphenylpyridin-3-yl)-N,N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C21H23N3/c1-22-13-14-24(2)19-15-20(17-9-5-3-6-10-17)21(23-16-19)18-11-7-4-8-12-18/h3-12,15-16,22H,13-14H2,1-2H3

InChI Key

URKBHMMSYNFRHW-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C1=CC(=C(N=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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